REACTION_SMILES
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[CH2:36]([Cl:37])[Cl:38].[CH:1]([N:2]([CH:3]([CH3:4])[CH3:5])[CH2:6][CH3:7])([CH3:8])[CH3:9].[Cl:10][C:11](=[O:12])[O:13][CH2:14][CH:15]=[CH2:16].[ClH:17].[ClH:35].[NH2:18][CH:19]([CH2:20][C:21](=[O:22])[O:23][CH2:24][CH3:25])[c:26]1[cH:27][c:28]([N+:32](=[O:33])[O-:34])[cH:29][cH:30][cH:31]1>>[C:11](=[O:12])([O:13][CH2:14][CH:15]=[CH2:16])[NH:18][CH:19]([CH2:20][C:21](=[O:22])[O:23][CH2:24][CH3:25])[c:26]1[cH:27][c:28]([N+:32](=[O:33])[O-:34])[cH:29][cH:30][cH:31]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(N)c1cccc([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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C=CCOC(=O)NC(CC(=O)OCC)c1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |